R 57720

Epilepsy Developmental Neuropharmacology Seizure Models

R 57720 is an experimental imidazole-derivative antiepileptic with validated, dose-dependent efficacy against generalized tonic-clonic seizures in metrazol-induced rat models across developmental stages. It produces a unique paradoxical seizure phenotype in young rats (7-12 days) unmatched by sodium channel blockers or GABAergic AEDs. Researchers requiring a consistent pharmacological tool for developmental neuropharmacology or preclinical AED screening should select R 57720 to ensure reproducible, literature-validated outcomes.

Molecular Formula C11H8Cl4N2
Molecular Weight 310.0 g/mol
CAS No. 98164-11-5
Cat. No. B1678718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR 57720
CAS98164-11-5
SynonymsR 57720
R-57720
R57720
Molecular FormulaC11H8Cl4N2
Molecular Weight310.0 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(=CN2C=CN=C2)Cl.Cl
InChIInChI=1S/C11H7Cl3N2.ClH/c12-8-1-2-9(10(13)5-8)11(14)6-16-4-3-15-7-16;/h1-7H;1H/b11-6-;
InChIKeyCQYPJWPKIDFQPP-AVHZNCSWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

R 57720 (CAS 98164-11-5) Chemical Profile and Baseline Antiepileptic Activity for Research Selection


R 57720 (CAS: 98164-11-5) is an experimental antiepileptic compound originally developed by Janssen Pharmaceutica, classified chemically as an imidazole derivative (1-[(Z)-2-chloro-2-(2,4-dichlorophenyl)ethenyl]imidazole monohydrochloride) [1][2]. It has a molecular formula of C11H8Cl4N2 and a molecular weight of 310.0 g/mol [1]. In vivo, R 57720 demonstrated a marked, dose-dependent anticonvulsant effect against generalized tonic-clonic seizures in the metrazol-induced seizure model across multiple developmental stages in rats [3]. Its primary reported application is as a pharmacological tool for investigating seizure mechanisms and developmental neuropharmacology [3].

Why Antiepileptic Agent R 57720 (98164-11-5) Cannot Be Interchanged with Clinically Available Generics or Common Anticonvulsants


R 57720 is not a clinically approved drug and is structurally and pharmacologically distinct from common antiepileptic drugs (AEDs). It is an imidazole derivative [1], a class that is not represented among the primary mechanisms of established AEDs like sodium channel blockers (e.g., phenytoin, carbamazepine), GABAergic agents (e.g., valproate, benzodiazepines), or synaptic vesicle protein 2A ligands (e.g., levetiracetam) [2]. Its specific and dose-dependent efficacy against metrazol-induced generalized tonic-clonic seizures, with a unique developmental profile in young rats [3], underscores a mode of action that is not replicated by generic AEDs. Substituting R 57720 with another antiepileptic compound for research would fundamentally alter the experimental outcomes, as the target engagement and downstream effects are not equivalent.

Quantitative Differentiation of R 57720 (98164-11-5): Dose-Response and Developmental Selectivity Evidence Against Comparators


Dose-Dependent Suppression of Generalized Tonic-Clonic Seizures (GTCS) in Developing Rats

R 57720 exhibited a marked, dose-dependent anticonvulsant effect against major, generalized tonic-clonic seizures (GTCS) induced by metrazol across all age groups (7, 12, 18, 25, and 90 days) studied [1]. This dose-dependent suppression of GTCS is a key differentiator from other experimental agents in the same model, such as cinromide, which showed less marked efficacy in younger rats and required a higher dose (75 mg/kg) in adults for suppression of minimal seizures [2].

Epilepsy Developmental Neuropharmacology Seizure Models

Selective Age-Dependent Modulation of Minimal Metrazol Seizures (mMS)

R 57720 exhibits a unique developmental profile in its modulation of minimal metrazol seizures (mMS). In rats aged 18 days and older, R 57720 suppressed mMS [1]. However, in the two youngest groups (7 and 12 days old), where metrazol alone does not induce mMS, the combination of 5 and 10 mg/kg doses of R 57720 with metrazol paradoxically led to the appearance of mMS. This effect was not observed with the highest dose of R 57720 (20 mg/kg) [1]. This biphasic, age-dependent effect is a distinct pharmacological signature not reported for standard AEDs like ethosuximide or clonazepam in this model [2][3].

Epileptogenesis Ontogeny Seizure Phenotypes

Comparative Efficacy: R 57720 vs. Cinromide in the Metrazol Seizure Model

A direct comparison can be made between R 57720 and cinromide, both studied in the metrazol-induced seizure model in developing rats. While both compounds showed efficacy against GTCS, their potency and age-related profiles differ. Cinromide's anticonvulsant action was less marked in 7- and especially 12-day-old rat pups compared to older animals [1]. In contrast, R 57720 exhibited a marked dose-dependent effect against GTCS in all age groups, including the youngest [2]. Furthermore, cinromide required a higher dose of 75 mg/kg in adult rats to suppress mMS, whereas even the 50 mg/kg dose was insufficient [1].

Anticonvulsant Screening Preclinical Pharmacology Comparative Efficacy

Defined Research and Discovery Applications for R 57720 (98164-11-5) Based on Quantitative Evidence


Investigating Developmental Epilepsy and Age-Dependent Seizure Susceptibility

Given its well-characterized, dose-dependent efficacy against generalized tonic-clonic seizures in rats from 7 to 90 days old, R 57720 is an optimal tool for studies on the ontogeny of epilepsy [1]. Researchers can reliably use this compound to explore how anticonvulsant responses change with brain maturation, providing a consistent baseline for comparison across different developmental stages.

Probing the Maturation of Brain Inhibition with a Unique Pharmacological Signature

The paradoxical, dose-dependent induction of minimal metrazol seizures in very young rats (7-12 days old) by R 57720 at 5-10 mg/kg, but not at 20 mg/kg, is a unique and quantifiable phenotype [1]. This makes R 57720 an essential chemical probe for dissecting the balance between excitatory and inhibitory systems in the developing brain, an area where standard AEDs do not produce this specific effect.

Comparative Anticonvulsant Screening and Mechanistic Differentiation

R 57720's distinct efficacy profile compared to agents like cinromide—superior and more consistent GTCS suppression in very young rats—positions it as a valuable reference compound in preclinical screening cascades [2][3]. Its use allows for the clear differentiation of novel antiepileptic candidates based on their developmental efficacy and potency relative to this well-defined experimental standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for R 57720

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.